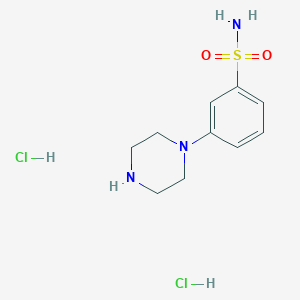

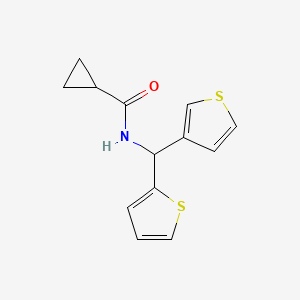

![molecular formula C17H16O5S B2493763 4-[(Z)-3-(4-甲氧基苯基)-3-氧代-1-丙烯基]苯甲磺酸甲酯 CAS No. 331461-41-7](/img/structure/B2493763.png)

4-[(Z)-3-(4-甲氧基苯基)-3-氧代-1-丙烯基]苯甲磺酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives and analogs of methanesulfonate esters, including compounds with similar structural motifs, involves multiple steps, including hydrolysis, electrophilic alkylation, and nucleophilic allylation or propargylation. These processes are highly dependent on the conditions such as pH, temperature, and the presence of specific catalysts or reagents (Chan, Cox, & Sinclair, 2008); (Sato, Okura, Otera, & Nozaki, 1987).

Molecular Structure Analysis

Structural and spectroscopic studies provide insights into the molecular structure of related compounds. For instance, the study of complexes and derivatives of methanesulfonates reveals detailed information on molecular arrangements, including hydrogen bonding and ionic structures, which are crucial for understanding the chemical behavior and reactivity of these molecules (Binkowska et al., 2001).

Chemical Reactions and Properties

The chemical reactivity of methanesulfonate derivatives involves various reactions such as hydrolysis, sulfonation, and interactions with other chemical entities. These reactions are influenced by factors like pH, temperature, and the chemical environment, which can affect the rate and outcome of the reactions (Wit, Woldhuis, & Cerfontain, 2010).

Physical Properties Analysis

The physical properties of compounds structurally similar to "4-[(Z)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl methanesulfonate" include solubility, melting points, and other thermal properties. These properties are essential for determining the conditions under which these compounds can be stored, handled, and used in various applications (Marx & Rassat, 2002).

Chemical Properties Analysis

The chemical properties of methanesulfonate esters and their derivatives are characterized by their reactivity towards various types of chemical reactions, including electrophilic and nucleophilic attacks, and their behavior under different chemical environments. Studies on these compounds provide valuable information on their stability, reactivity, and potential applications in synthesis and drug development (Jones et al., 1979).

科学研究应用

水解研究

由Chan、Cox和Sinclair(2008)进行的研究调查了甲烷磺酸酯的水解,包括4-{2-[(甲磺酰氧)基]乙基}苯基甲烷磺酸酯。他们的研究探讨了水解的pH依赖性,以选择性去除这些酯,在复杂有机化合物的合成中至关重要(Chan, Cox, & Sinclair, 2008)。

磺化机制

Wit、Woldhuis和Cerfontain(2010)分析了浓硫酸对甲基苯磺酸酯和苯基甲烷磺酸酯的磺化。他们的工作揭示了苯基氢磺酸的中间体和不同取代基对磺化速率的影响(Wit, Woldhuis, & Cerfontain, 2010)。

金属有机框架中的自组装

Shankar等人(2011)的研究涉及使用二乙基锡(甲氧基)甲烷磺酸酯合成和表征从磺酸酯-膦酸酯配体衍生的三维自组装。这突显了它在创造新型金属有机框架中的应用(Shankar et al., 2011)。

硫酸中的质子化研究

Koeberg-Telder、Lambrechts和Cerfontain(2010)在浓硫酸中对苯基甲烷磺酸酯的质子化进行了研究。他们的研究利用了13C核磁共振光谱技术,在高酸性环境中提供了有关这类化合物行为的宝贵数据(Koeberg-Telder, Lambrechts, & Cerfontain, 2010)。

亲电取代反应

Ansink和Cerfontain(2010)的研究探讨了三氧化硫与含氧取代基的苯基衍生物的反应,包括4-(三氟甲氧基)苯基甲烷磺酸酯。这项工作增进了我们对有机化学中亲电取代反应的理解(Ansink & Cerfontain, 2010)。

在锂离子电池中的应用

Lin等人(2019)研究了苯基甲烷磺酸酯作为电解质添加剂在低温下改善锂离子电池性能的应用。这项研究展示了该化合物在提高能量存储设备效率和耐久性方面的潜力(Lin et al., 2019)。

作用机制

While the mechanism of action for “4-[(Z)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl methanesulfonate” is not explicitly mentioned, similar compounds like 4-Methoxyamphetamine have been studied. 4-Methoxyamphetamine is a seratogenic drug of the amphetamine class. The drug acts as a potent and selective serotonin releasing agent. It binds to alpha receptors to mediate these effects .

安全和危害

未来方向

The future directions for similar compounds have been suggested. For example, a new hybrid compound of chalcone-salicylate has been synthesized and its potency against breast cancer was explored through molecular docking and MD simulation . Based on the studies, it can be predicted that the title compound has a cytotoxic activity potency against breast cancer through ERα inhibition and it presumably can be developed as an anticancer agent candidate .

属性

IUPAC Name |

[4-[(Z)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]phenyl] methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5S/c1-21-15-10-6-14(7-11-15)17(18)12-5-13-3-8-16(9-4-13)22-23(2,19)20/h3-12H,1-2H3/b12-5- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXPPMLLDRWMDSP-XGICHPGQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)/C=C\C2=CC=C(C=C2)OS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

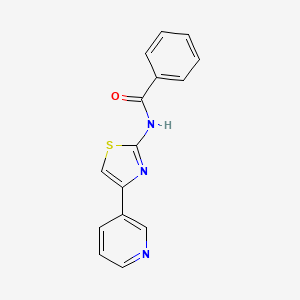

![4-Amino-3-[(1-methylimidazol-2-yl)methylamino]benzoic acid](/img/structure/B2493681.png)

![N-(benzo[d]thiazol-5-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2493682.png)

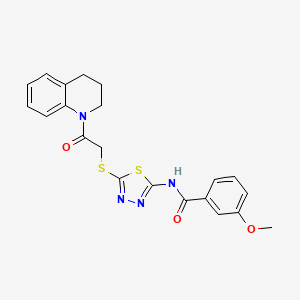

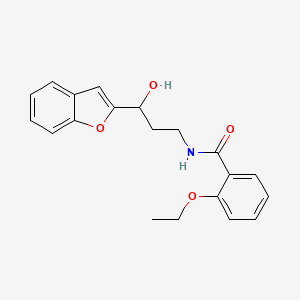

![3-(4-Methoxyphenoxy)-1-[2-benzylbenzimidazolyl]propan-2-ol](/img/structure/B2493683.png)

![8-isopropyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493685.png)

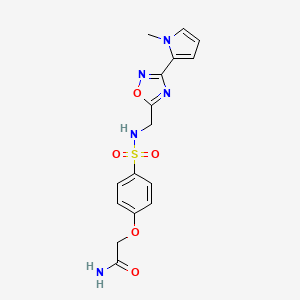

![2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2493691.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2493692.png)

![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(furan-2-carbonyl)piperazine](/img/structure/B2493696.png)

![Methyl (E)-4-[2-(morpholine-4-carbonyl)-2,3-dihydro-1,4-benzoxazin-4-yl]-4-oxobut-2-enoate](/img/structure/B2493700.png)